molecular formula C9H10N2 B11922699 Quinolin-1(2H)-amine CAS No. 409316-86-5

Quinolin-1(2H)-amine

Cat. No.: B11922699
CAS No.: 409316-86-5
M. Wt: 146.19 g/mol
InChI Key: SGTBHEUBUMWDKD-UHFFFAOYSA-N
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Description

Quinolin-1(2H)-amine is a heterocyclic aromatic amine derived from quinoline Quinoline itself is a nitrogen-containing compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinolin-1(2H)-amine can be synthesized through several methods. One common approach involves the reduction of quinoline N-oxide using reducing agents such as zinc dust and acetic acid. Another method includes the cyclization of 2-aminobenzylamine with formic acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of quinoline derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Quinolin-1(2H)-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolin-1(2H)-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Quinolin-1(2H)-one.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.

Scientific Research Applications

Quinolin-1(2H)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: this compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of quinolin-1(2H)-amine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, this compound derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In other cases, it may modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Quinolin-1(2H)-amine can be compared to other quinoline derivatives such as quinolin-2(1H)-one and isoquinolin-1(2H)-one. While all these compounds share a similar core structure, their chemical properties and applications can differ significantly:

    Quinolin-2(1H)-one: Known for its antibacterial and antifungal properties.

    Isoquinolin-1(2H)-one: Often used in the synthesis of pharmaceuticals and agrochemicals.

This compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields.

Properties

CAS No.

409316-86-5

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2H-quinolin-1-amine

InChI

InChI=1S/C9H10N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7,10H2

InChI Key

SGTBHEUBUMWDKD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1N

Origin of Product

United States

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